molecular formula C18H30N2O B5186607 4-(4-methoxyphenyl)-N-(2-piperidin-1-ylethyl)butan-2-amine

4-(4-methoxyphenyl)-N-(2-piperidin-1-ylethyl)butan-2-amine

Cat. No.: B5186607
M. Wt: 290.4 g/mol
InChI Key: HBRULDLGSGQNDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-methoxyphenyl)-N-(2-piperidin-1-ylethyl)butan-2-amine is a synthetic organic compound that belongs to the class of substituted amphetamines. These compounds are known for their diverse applications in medicinal chemistry, particularly in the development of pharmaceuticals that affect the central nervous system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methoxyphenyl)-N-(2-piperidin-1-ylethyl)butan-2-amine typically involves multi-step organic reactions. One common route might include:

    Formation of the butan-2-amine backbone: This can be achieved through reductive amination of a suitable ketone with ammonia or an amine.

    Introduction of the piperidine ring: This step involves the alkylation of the amine with a piperidine derivative.

    Attachment of the methoxyphenyl group: This can be done through a Friedel-Crafts alkylation reaction using a methoxybenzene derivative.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of corresponding oxides or imines.

    Reduction: Reduction reactions can convert the ketone or imine groups back to amines.

    Substitution: The aromatic methoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of N-oxides or imines.

    Reduction: Conversion to secondary or tertiary amines.

    Substitution: Introduction of halogen or nitro groups on the aromatic ring.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its effects on biological systems, particularly in neurotransmitter pathways.

    Medicine: Potential use in the development of drugs targeting the central nervous system, such as antidepressants or stimulants.

    Industry: May be used in the production of specialty chemicals or as a research chemical.

Mechanism of Action

The mechanism of action of 4-(4-methoxyphenyl)-N-(2-piperidin-1-ylethyl)butan-2-amine likely involves interaction with neurotransmitter receptors or transporters in the brain. It may act as a reuptake inhibitor or releaser of neurotransmitters such as dopamine, norepinephrine, or serotonin, affecting mood, cognition, and behavior.

Comparison with Similar Compounds

Similar Compounds

    4-methoxyamphetamine (PMA): Similar structure but lacks the piperidine ring.

    Methamphetamine: Similar backbone but lacks the methoxyphenyl group.

    Methylphenidate: Contains a piperidine ring but differs in the aromatic substitution pattern.

Uniqueness

4-(4-methoxyphenyl)-N-(2-piperidin-1-ylethyl)butan-2-amine is unique due to its specific combination of a methoxyphenyl group, a piperidine ring, and a butan-2-amine backbone

Properties

IUPAC Name

4-(4-methoxyphenyl)-N-(2-piperidin-1-ylethyl)butan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N2O/c1-16(19-12-15-20-13-4-3-5-14-20)6-7-17-8-10-18(21-2)11-9-17/h8-11,16,19H,3-7,12-15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBRULDLGSGQNDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=C(C=C1)OC)NCCN2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.